molecular formula C11H13NO5S B1532654 O-(Ethenylsulfonyl)-L-tyrosine CAS No. 1213253-84-9

O-(Ethenylsulfonyl)-L-tyrosine

Cat. No.: B1532654
CAS No.: 1213253-84-9
M. Wt: 271.29 g/mol
InChI Key: YXSAKURSUYVHRI-JTQLQIEISA-N
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Description

O-(Ethenylsulfonyl)-L-tyrosine is a compound that features a vinyl sulfone group attached to an amino acid backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the vinyl sulfone group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Ethenylsulfonyl)-L-tyrosine typically involves the introduction of the vinyl sulfone group to an amino acid derivative. One common method is the reaction of an amino acid derivative with a vinyl sulfone precursor under basic conditions. For example, the reaction of (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid with vinyl sulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of vinyl sulfone compounds often involves large-scale reactions using readily available starting materials. The process may include steps such as sulfonylation, purification, and crystallization to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(Ethenylsulfonyl)-L-tyrosine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The vinyl sulfone group can react with nucleophiles such as thiols, amines, and alcohols to form substituted products.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the vinyl sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as thiols (e.g., mercaptoethanol) and amines (e.g., methylamine) can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted vinyl sulfone derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

Mechanism of Action

The mechanism of action of O-(Ethenylsulfonyl)-L-tyrosine involves the reactivity of the vinyl sulfone group. This group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modification of protein function. The compound can also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    Vinyl Sulfone: A simpler compound with similar reactivity but lacking the amino acid backbone.

    Sulfonyl Chloride Derivatives: Compounds with a sulfonyl chloride group that can undergo similar nucleophilic substitution reactions.

    Amino Acid Derivatives: Compounds with various functional groups attached to an amino acid backbone.

Uniqueness

O-(Ethenylsulfonyl)-L-tyrosine is unique due to the combination of the vinyl sulfone group and the amino acid backbone. This dual functionality allows for diverse reactivity and applications in different fields. The presence of the chiral center also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and biochemical studies .

Properties

IUPAC Name

(2S)-2-amino-3-(4-ethenylsulfonyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-2-18(15,16)17-9-5-3-8(4-6-9)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSAKURSUYVHRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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